![molecular formula C15H12INO3 B2745195 N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 868153-64-4](/img/structure/B2745195.png)
N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
“N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a complex organic compound. It likely contains an iodophenyl group (a phenyl ring with an iodine substitution), a benzodioxine group (a benzene ring fused to a 1,4-dioxin ring), and a carboxamide group (a carbonyl group attached to an amine) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as palladium-catalyzed reductive aryl-acylation of alkenes using aryl anhydrides or alkanoyl chlorides as acyl sources . Another method involves the generation of aryl radicals by cathodic reduction of the carbon–iodine bond of N-(2-iodophenyl)-N-alkylcinnamides and their intramolecular cyclisation .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, compounds with similar structures have been involved in nickel-catalyzed reductive cross-coupling reactions and cathodic reduction reactions .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
The bismuth atom in organic compounds can be directly bound to one or more organic radicals. In the case of organobismuth compounds, the aryl derivatives (such as N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide) play a key role. Researchers have explored their use in fine organic synthesis and medicinal chemistry . These compounds offer opportunities for designing novel drugs and functional materials.
Transition Metal-Catalyzed Reactions
N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can serve as a substrate in transition metal-catalyzed reactions. For instance, it has been employed in Hiyama cross-coupling reactions to yield biologically active compounds. One notable example is the synthesis of ezetimibe analogs, which are cholesterol absorption inhibitors .
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. For instance, there is ongoing research into the synthesis of carbonyl-containing oxindoles via Ni-Catalyzed Reductive Aryl-Acylation and Aryl-Esterification of Alkenes .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, interact with a variety of enzymes and proteins .
Mode of Action
The presence of a carboxamide moiety in similar compounds, like indole derivatives, is known to form hydrogen bonds with various enzymes and proteins, often inhibiting their activity .
Biochemical Pathways
Indole derivatives have been studied for their interactions against hlgp, hiv-1, and renin enzyme .
Pharmacokinetics
It is known that similar compounds, such as synthetic cannabinoids, exhibit prolonged in vivo metabolism compared to in vitro modeling, possibly due to sequestration into adipose tissue .
Result of Action
Similar compounds, such as indole-2-carboxamides, have been shown to have strong inhibitory properties against various enzymes .
properties
IUPAC Name |
N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO3/c16-10-5-1-2-6-11(10)17-15(18)14-9-19-12-7-3-4-8-13(12)20-14/h1-8,14H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPTYIUQLAIRFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
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